molecular formula C17H26N2O2 B7634508 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea

1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea

Cat. No. B7634508
M. Wt: 290.4 g/mol
InChI Key: ZNXZATOBBJYZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea, also known as HCMPBU, is a synthetic compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea is not fully understood, but it is believed to modulate various signaling pathways involved in cell survival and death. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It also inhibits the JNK and p38 MAPK signaling pathways, which are involved in cell death and inflammation.
Biochemical and Physiological Effects:
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes and decrease the levels of inflammatory cytokines in the brain. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has also been shown to improve mitochondrial function and reduce oxidative stress in the heart.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and does not require complex equipment or techniques. However, one of the limitations of using 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea. One potential direction is to further investigate its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential anticancer activity in vivo, using animal models of cancer. Furthermore, the development of more water-soluble derivatives of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea could potentially overcome its limitations in lab experiments.

Synthesis Methods

1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3-phenylcyclopentanol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 2-phenylbutylamine to give the final product, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea.

Scientific Research Applications

1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has also been studied for its potential anticancer activity, as it was found to inhibit the growth of cancer cells in vitro. In addition, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to have cardioprotective effects in animal models of myocardial infarction.

properties

IUPAC Name

1-[(3-hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-2-14(15-6-4-3-5-7-15)12-19-17(21)18-11-13-8-9-16(20)10-13/h3-7,13-14,16,20H,2,8-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXZATOBBJYZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)NCC1CCC(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.